(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound belonging to the class of 1H-1,2,3-triazoles, characterized by a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. This compound features a cyclobutyl group and a hydroxymethyl group attached to the triazole ring. Its molecular formula is with a molecular weight of approximately 153.18 g/mol. The compound is typically available in a purity of around 95% and is utilized in various research applications due to its unique structural properties .
Several synthetic methods have been documented for the preparation of (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol. One prominent method involves the use of "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity.
The molecular structure of (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol can be represented using various chemical notation systems:
InChI=1S/C7H11N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4,7,11H,1-3,5H2
YLUMSDAFAPDWKA-UHFFFAOYSA-N
C1CC(C1)N2C=C(N=N2)CO
These representations highlight the compound's structural features, including the triazole ring and cyclobutyl group .
The compound's molecular weight is confirmed as 153.18 g/mol, and it has a molecular formula of . The structural uniqueness arises from the combination of the cyclobutyl moiety and the triazole ring, which may influence its reactivity and biological activity compared to other derivatives .
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions typical for triazole derivatives. These reactions may include:
The physical properties of (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol are not extensively characterized in available literature:
The chemical properties are influenced by the presence of functional groups such as the hydroxymethyl group and the triazole ring. These groups can contribute to hydrogen bonding and other intermolecular interactions that affect solubility and reactivity .
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol has potential applications in various scientific fields:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9